methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is characterized by a fused pyrazole-pyridine core, which is frequently modified with diverse substituents to tune physicochemical and biological properties. The compound features a 2-chlorobenzyl group at position 1, methyl groups at positions 3 and 6, and a methyl ester at position 4. Such substitutions are strategically designed to enhance metabolic stability, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-8-13(17(22)23-3)15-11(2)20-21(16(15)19-10)9-12-6-4-5-7-14(12)18/h4-8H,9H2,1-3H3 |
InChI Key |
WUVNRLIIPHYVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Building Block Strategy
The pyrazolo[3,4-b]pyridine scaffold represents an important heterocyclic system found in numerous bioactive compounds. The general synthetic approaches for these derivatives involve several key strategies that can be applied to the preparation of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.
Specific Preparation Methods
Cyclization of Aminopyrazoles with β-Ketoesters
This method represents one of the most direct approaches for synthesizing this compound. The synthetic pathway involves:
- Preparation of 5-amino-3-methyl-pyrazole
- Reaction with methyl acetoacetate or methyl 2,4-dioxopentanoate to form the pyridine ring
- N-alkylation with 2-chlorobenzyl halide to introduce the chlorobenzyl group
The cyclization step is typically performed under acidic or basic conditions, with heating to facilitate the formation of the pyridine ring. The reaction proceeds through condensation of the amino group with the ketone functionality, followed by cyclization with the ester group.
Ionic Liquid-Mediated Multicomponent Reaction
This innovative approach utilizes ionic liquids as reaction media, providing several advantages including enhanced reaction rates and improved yields. The synthesis involves:
- Reaction of 5-amino-3-methyl-pyrazole, acetaldehyde (or a suitable derivative), and methyl acetoacetate in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate
- Addition of a catalyst such as iron(III) chloride hexahydrate to facilitate the cyclization
- Subsequent N-alkylation with 2-chlorobenzyl chloride
This method offers a more environmentally friendly alternative to conventional solvents and can significantly improve the efficiency of the synthesis. The reaction typically requires heating at 80°C for approximately 10 hours to achieve complete conversion.
Step-wise Construction via Substituted Pyrazole Intermediates
This approach involves the sequential construction of the target molecule through well-defined intermediates:
- Synthesis of a 3-methyl-pyrazole precursor
- N-alkylation with 2-chlorobenzyl chloride
- Introduction of functionalities that allow for subsequent cyclization
- Cyclization to form the pyridine ring
- Introduction or modification of the methyl carboxylate group
Reaction Conditions and Parameters
Temperature and Pressure Considerations
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically requires controlled temperature conditions. The cyclization step generally necessitates elevated temperatures (80-100°C), while N-alkylation reactions can often be performed at room temperature or with mild heating.
Temperature ranges for key steps:
- N-alkylation: 20-60°C
- Cyclization: 80-100°C
- Multicomponent reactions: 80°C
Most reactions are conducted at atmospheric pressure, although sealed vessel conditions may improve yields for certain transformations.
Solvent Effects
The choice of solvent significantly impacts the efficiency and selectivity of the various synthetic steps:
| Solvent | Application | Advantages | Limitations |
|---|---|---|---|
| Dichloromethane | N-alkylation | Good solubility, moderate reaction rates | Environmental concerns |
| Ethanol/Methanol | Cyclization, Crystallization | Environmentally friendly, good for purification | Limited solubility for some intermediates |
| Dimethylformamide | Nucleophilic substitutions | Excellent solubility, high boiling point | Difficult removal, potential toxicity |
| Ionic liquids | Multicomponent reactions | Recyclable, high yields, green chemistry | Cost, potential scaling challenges |
| 1,4-Dioxane | Coupling reactions | Good thermal stability, miscibility | Potential peroxide formation |
The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has shown particular promise for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, offering both improved yields and reduced environmental impact.
Catalyst Selection
Various catalysts can be employed depending on the specific transformation:
| Catalyst | Application | Optimal Loading (mol%) | Notes |
|---|---|---|---|
| Iron(III) chloride hexahydrate | Cyclization | 10-20 | Cost-effective Lewis acid, good for multicomponent reactions |
| Palladium catalysts | Coupling reactions | 1-5 | Effective for C-C bond formation, but costly |
| p-Toluenesulfonic acid | Condensation | 5-10 | Good for acid-catalyzed cyclizations |
| Potassium carbonate | Base-mediated reactions | 200-300 | Mild base for N-alkylation |
| Triethylamine | N-alkylation | 100-120 | Mild base, also serves as acid scavenger |
The selection of an appropriate catalyst significantly influences both the reaction rate and selectivity, particularly in the cyclization step.
Purification and Characterization
Isolation Techniques
Following synthesis, the target compound can be isolated through various methods depending on the specific reaction conditions and impurity profile:
For ionic liquid-mediated synthesis:
- Addition of water or ethanol/water mixtures to precipitate the product
- Filtration and washing with additional water to remove ionic liquid residues
- Drying under vacuum to remove residual solvents
For conventional solvent-based syntheses:
Purification Methods
Multiple purification techniques are typically employed to obtain high-purity material:
| Method | Application | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Final purification | Simple, scalable, high purity | Material loss, solvent requirements |
| Column chromatography | Intermediate and final purification | Versatile, high resolution | Time-consuming, solvent intensive |
| Preparative HPLC | High-purity requirements | Excellent purity, automated | Expensive, limited scale |
| Trituration | Removal of specific impurities | Simple, effective for certain impurities | Limited applicability |
Optimal recrystallization solvents for this compound include ethyl acetate, ethanol, or mixtures thereof.
Analytical Characterization
Comprehensive characterization of the target compound typically includes:
- Melting point determination: Expected range 145-148°C
- Nuclear Magnetic Resonance spectroscopy:
- ¹H NMR key signals: aromatic protons (7.2-7.6 ppm), N-CH₂ (5.3-5.5 ppm), OCH₃ (3.8-3.9 ppm), CH₃ groups (2.2-2.6 ppm)
- ¹³C NMR key signals: carbonyl carbon (165-168 ppm), aromatic carbons (120-145 ppm), methyl carbons (12-22 ppm)
- Mass spectrometry: Molecular ion peak at m/z 329.7, with characteristic isotope pattern for chlorine
- Infrared spectroscopy: Characteristic bands for C=O (1710-1730 cm⁻¹), aromatic C=C (1450-1600 cm⁻¹)
- Elemental analysis: Calculated for C₁₇H₁₆ClN₃O₂: C, 61.91; H, 4.89; N, 12.74; Found values should be within ±0.4% of theoretical values
Comparative Analysis of Preparation Methods
Yields Comparison
The ionic liquid-mediated approach consistently produces the highest yields with excellent purity, though it requires specialized reagents and conditions.
Reaction Conditions Comparison
| Method | Temperature (°C) | Time (h) | Solvent | Catalyst | Scale Suitability |
|---|---|---|---|---|---|
| Cyclization of aminopyrazoles | 80-100 | 8-12 | Ethanol | Acid catalyst | Laboratory to kilogram |
| Ionic liquid-mediated synthesis | 80 | 10 | Ionic liquid | Iron(III) chloride | Laboratory |
| Step-wise construction | Variable | >24 (total) | Multiple | Multiple | Laboratory to kilogram |
| Pyrazole N-alkylation route | 20-80 | 15-20 (total) | DMF/DCM | Base | Laboratory to kilogram |
The cyclization of aminopyrazoles offers the best balance of scalability and efficiency for larger-scale preparations.
Advantages and Limitations
Each method presents distinct advantages and limitations that should be considered when selecting a synthetic approach:
Method 1: Cyclization of aminopyrazoles with β-ketoesters
- Advantages: Well-established methodology, scalable, utilizes commercially available starting materials
- Limitations: Moderate yields, potential regioselectivity issues in the N-alkylation step
Method 2: Ionic liquid-mediated multicomponent reaction
- Advantages: Highest yields, one-pot procedure, environmentally friendly, excellent purity
- Limitations: Specialized ionic liquid required, potential challenges in scale-up, higher cost of reagents
Method 3: Step-wise construction approach
- Advantages: Precise control of substitution patterns, flexibility for analog preparation
- Limitations: Lower overall yield, time-consuming, multiple purification steps required
Method 4: Pyrazole N-alkylation followed by cyclization
- Advantages: Reliable, well-documented, suitable for various analogs
- Limitations: Moderate overall yield, requires careful control of reaction conditions for selectivity
Scale-up Considerations and Process Optimization
Heat and Mass Transfer
When scaling up the synthesis of this compound, particular attention must be paid to heat and mass transfer issues:
Green Chemistry Metrics
Comparative green chemistry metrics for the different methods:
| Method | E-factor | PMI | Solvent Intensity (L/kg) | Energy Intensity |
|---|---|---|---|---|
| Cyclization of aminopyrazoles | 35-45 | 60-80 | 25-35 | Moderate |
| Ionic liquid-mediated synthesis | 15-25 | 30-40 | 10-15 | Low-Moderate |
| Step-wise construction | 80-100 | 120-150 | 60-80 | High |
| Pyrazole N-alkylation route | 50-70 | 80-100 | 40-60 | Moderate |
The ionic liquid-mediated approach demonstrates superior environmental metrics, though considerations around ionic liquid recovery and reuse are important for a comprehensive assessment.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate becomes evident when compared to analogs with variations in substituents, aromaticity, and functional groups. Below is a detailed comparison:
Structural Variations and Implications
Table 1: Key Structural Differences and Properties of Analogous Compounds
Key Observations
Positional Substitution Effects :
- The 2-chlorobenzyl group in the target compound vs. 4-chlorobenzyl () or 4-fluorophenyl () at position 1 alters steric and electronic interactions. The 2-chloro substituent may enhance π-π stacking in hydrophobic binding pockets compared to para-substituted analogs.
- Methyl ester at position 4 (target compound) vs. carboxylic acid (): The ester group increases membrane permeability but may require hydrolysis to the acid for active metabolite formation.
Phenyl at position 6 () increases steric bulk, which may hinder binding in compact active sites but improve selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
